molecular formula C23H26ClN3O3 B11109569 1-[2-(5-Chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone

1-[2-(5-Chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone

Cat. No.: B11109569
M. Wt: 427.9 g/mol
InChI Key: GFXIDRDVABZARN-UHFFFAOYSA-N
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Description

1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-METHOXYPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a spirocyclic system, a triazole ring, and various functional groups such as hydroxyl, methoxy, and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-METHOXYPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-METHOXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications .

Scientific Research Applications

1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-METHOXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-METHOXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-FLUOROPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE: Similar structure but with a fluorine atom instead of a methoxy group.

    1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-METHYLPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-METHOXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE lies in its specific combination of functional groups and the spirocyclic system, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

1-[4-(5-chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C23H26ClN3O3/c1-15(28)27-11-9-23(10-12-27)25-20(16-3-6-18(30-2)7-4-16)14-21(26-23)19-13-17(24)5-8-22(19)29/h3-8,13,20,25,29H,9-12,14H2,1-2H3

InChI Key

GFXIDRDVABZARN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=C(C=CC(=C3)Cl)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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